Tilapertin

GlyT1 inhibition IC50 selectivity profiling

Procure Tilapertin (CAS 1000690-85-6) for reproducible GlyT1 studies. Differentiated by published multi-species IC50 values (hGlyT1 75 nM, rGlyT1 95 nM) and defined rat PK/PD (CSF glycine MED 0.3 mg/kg PO). Reduces experimental risk in translational CNS research with established selectivity (>100x over GlyT2, >150 off-targets screened). Ideal for informed dose selection and cross-species study design without empirical calibration.

Molecular Formula C20H21F3N2O2
Molecular Weight 378.4 g/mol
CAS No. 1000690-85-6
Cat. No. B1682373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTilapertin
CAS1000690-85-6
Synonyms(R)-2-(4-(phenyl(3-(trifluoromethyl)phenyl)methyl)piperazin-1-yl)acetic acid
AMG 747
tilapertin
Molecular FormulaC20H21F3N2O2
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC(=O)O)C(C2=CC=CC=C2)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C20H21F3N2O2/c21-20(22,23)17-8-4-7-16(13-17)19(15-5-2-1-3-6-15)25-11-9-24(10-12-25)14-18(26)27/h1-8,13,19H,9-12,14H2,(H,26,27)/t19-/m1/s1
InChIKeyMDLQJNCGZVDZFV-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tilapertin (CAS 1000690-85-6) for Research: Key Molecular Identity and Investigational Profile


Tilapertin (AMG-747) is an investigational small molecule [1] that functions as a selective inhibitor of the glycine transporter type‑1 (GlyT1) [2]. It was developed as an oral agent for the potential adjunctive treatment of negative symptoms in schizophrenia [3]. The compound is a chiral piperazineacetic acid derivative with the molecular formula C20H21F3N2O2 and a monoisotopic mass of 378.16 Da [1]. Tilapertin has been evaluated in Phase II clinical trials, and its development provides a unique dataset on the inverted‑U dose‑response relationship that is characteristic of GlyT1 modulation [3].

Why Tilapertin (AMG-747) Cannot Be Substituted with Other GlyT1 Inhibitors


GlyT1 inhibitors as a class exhibit profound differences in selectivity, potency, pharmacokinetics, and clinical safety [1]. Tilapertin demonstrates an inverted‑U dose‑response in clinical trials, with efficacy confined to a narrow 15 mg window, while other agents like bitopertin failed to replicate this benefit in Phase III [2]. Furthermore, Tilapertin's unique safety signal—a case of Stevens‑Johnson syndrome/toxic epidermal necrolysis (SJS/TEN) at 40 mg—led to early trial termination, a liability not shared by all GlyT1 inhibitors [3]. Preclinically, Tilapertin possesses a distinct selectivity profile (>100‑fold over GlyT2) and a rat half‑life of 2.9 h, parameters that differ substantially from comparators such as LY2365109, ALX5407, and sarcosine [4]. These quantitative divergences in target engagement, therapeutic window, and adverse event profile render generic interchange of GlyT1 inhibitors scientifically unsound.

Tilapertin (AMG-747): Quantified Differentiation from GlyT1 Inhibitor Comparators


In Vitro GlyT1 Potency and Isoform Selectivity of Tilapertin vs. Key Comparators

Tilapertin exhibits moderate nanomolar potency for human, rat, and dog GlyT1 (IC50 = 75 nM, 95 nM, and 205 nM, respectively) [1]. In contrast, the advanced clinical candidate bitopertin displays higher affinity (Ki = 8.1 nM for hGlyT1b, IC50 = 22‑25 nM in CHO cells) , while LY2365109 is more potent (IC50 = 15.8 nM) . Sarcosine, a prototype endogenous inhibitor, is >1000‑fold less potent (IC50 ≈ 96.81 μM) [2]. Critically, Tilapertin is >100‑fold selective over human GlyT2 [1], a property shared by LY2365109 (IC50 > 30,000 nM for GlyT2) but distinct from sarcosine, which shows only modest GlyT2 selectivity [3].

GlyT1 inhibition IC50 selectivity profiling preclinical pharmacology

Clinical Efficacy on Negative Symptoms of Schizophrenia: Tilapertin vs. Bitopertin

In pooled Phase II data, Tilapertin 15 mg (but not 5 mg or 40 mg) significantly reduced the PANSS Negative Symptom Factor Score (NSFS) relative to placebo (p < 0.05) [1]. This inverted‑U dose‑response—efficacy only at the middle dose—replicates preclinical findings. In stark contrast, the Phase III FlashLyte and DayLyte trials of bitopertin (5 mg, 10 mg, 20 mg) demonstrated no statistically significant separation from placebo on the same primary endpoint after 24 weeks [2]. Both compounds were studied as adjuncts to stable antipsychotic therapy in patients with persistent negative symptoms.

schizophrenia negative symptoms PANSS Phase II Phase III

In Vivo Pharmacodynamics: Cerebrospinal Fluid Glycine Elevation in Rats

Oral administration of Tilapertin to rats produced a dose‑ and time‑dependent increase in cerebrospinal fluid (CSF) glycine concentration. The minimal effective dose (MED) was 0.3 mg/kg PO, and a 30 mg/kg dose yielded a maximal ~300% increase over baseline [1]. For comparison, the preclinical GlyT1 inhibitor LY2365109 also elevates CSF glycine in rats, but at higher doses it induced pronounced locomotor and respiratory impairments, likely due to sustained glycine elevation in caudal brain regions [2]. Tilapertin's pharmacodynamic profile, combined with its moderate potency, may offer a different risk‑benefit balance in vivo.

CSF glycine pharmacodynamic biomarker preclinical target engagement

Serious Adverse Event Profile: Stevens‑Johnson Syndrome and Trial Termination

The clinical development of Tilapertin was halted after a single participant in the 40 mg dose group developed Stevens‑Johnson Syndrome/Toxic Epidermal Necrolysis (SJS/TEN), a life‑threatening mucocutaneous reaction [1]. No other GlyT1 inhibitor in advanced clinical development has been associated with SJS/TEN. For example, bitopertin was reported to be well tolerated in Phase III trials without this severe idiosyncratic toxicity [2]. The SJS/TEN event, while rare, is a critical safety differentiator that directly impacts procurement decisions for research involving human subjects or for any investigation of the compound's safety pharmacology.

drug safety Stevens‑Johnson syndrome toxic epidermal necrolysis clinical trial termination

Preclinical Pharmacokinetic Profile: Oral Bioavailability and Half‑Life

Tilapertin demonstrates favorable oral pharmacokinetics in rats, with nearly complete bioavailability and a plasma half‑life (t1/2) of 2.9 h [1]. These properties support once‑daily oral dosing in humans, as employed in the Phase II trials [2]. In contrast, the endogenous GlyT1 inhibitor sarcosine exhibits extremely low oral bioavailability due to rapid metabolism, requiring high gram‑level daily doses in clinical studies [3]. Preclinical GlyT1 inhibitors like ALX5407 and LY2365109 have not been advanced to human trials, partly due to unfavorable pharmacokinetic or safety profiles [4].

pharmacokinetics oral bioavailability half‑life preclinical

High‑Value Research Applications for Tilapertin (AMG-747) Based on Verified Differentiation


Investigating Inverted‑U Dose‑Response Relationships in Schizophrenia Negative Symptom Models

Tilapertin is one of the few GlyT1 inhibitors with clear clinical evidence of an inverted‑U dose‑response for negative symptoms [1]. Researchers studying NMDA receptor hypofunction and glycine‑site modulation can utilize Tilapertin to dissect the mechanisms underlying this non‑monotonic relationship. The compound's oral bioavailability and moderate potency make it suitable for chronic dosing studies in rodents where maintaining a precise glycine elevation window is critical.

Safety Pharmacology Studies of Idiosyncratic Severe Cutaneous Adverse Reactions (SCARs)

The occurrence of Stevens‑Johnson Syndrome/TEN with Tilapertin offers a rare and well‑documented tool compound for investigating the immunopathogenesis of SCARs [2]. In vitro models using patient‑derived cells or HLA‑transgenic systems can probe the specific drug‑HLA‑peptide interactions that may trigger this life‑threatening reaction. Tilapertin serves as a reference standard for studies comparing GlyT1 inhibitors with differing safety profiles.

Preclinical Comparator in GlyT1 Selectivity and Off‑Target Profiling

Given its characterized selectivity panel (>150 GPCRs, ion channels, kinases, transporters) [3] and >100‑fold selectivity over GlyT2, Tilapertin is an ideal reference compound for benchmarking new GlyT1 inhibitors. Procurement of Tilapertin alongside comparators like bitopertin, LY2365109, and sarcosine enables direct side‑by‑side evaluation of potency, selectivity, and functional effects in native tissues or recombinant systems .

Pharmacodynamic Biomarker Validation for CNS Target Engagement

Tilapertin's dose‑dependent elevation of CSF glycine in rats (MED = 0.3 mg/kg, ~300% increase at 30 mg/kg) [4] provides a validated pharmacodynamic endpoint for studies aimed at linking central GlyT1 occupancy to behavioral outcomes. This makes Tilapertin a valuable positive control in microdialysis or CSF sampling experiments designed to calibrate target engagement assays for novel GlyT1‑modulating agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tilapertin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.